2-(4-benzylpiperazin-1-yl)-N-methylethan-1-amine
Overview
Description
2-(4-Benzylpiperazin-1-yl)-N-methylethan-1-amine is a chemical compound that belongs to the class of piperazine derivatives. Piperazine derivatives are known for their diverse biological activities and are often used in medicinal chemistry for the development of pharmaceuticals. This compound is characterized by the presence of a benzyl group attached to the piperazine ring, which is further connected to a methylethanamine moiety.
Mechanism of Action
Target of Action
The primary target of 2-(4-benzylpiperazin-1-yl)-N-methylethan-1-amine is the carbonic anhydrase (CA) enzyme . This enzyme plays a crucial role in regulating physiological functions such as pH and CO2 homeostasis, respiration, bone resorption, and electrolyte secretion .
Mode of Action
The compound acts as an inhibitor of the carbonic anhydrase enzyme . It binds to the active site of the enzyme, interacting with the zinc ion and three histidine residues . This interaction inhibits the enzyme’s activity, preventing the reversible hydration of carbon dioxide to bicarbonate and proton ions .
Biochemical Pathways
The inhibition of carbonic anhydrase disrupts the normal biochemical pathways involving the hydration of carbon dioxide. This can affect various physiological functions regulated by this enzyme, including pH and CO2 homeostasis, respiration, bone resorption, and electrolyte secretion .
Pharmacokinetics
Similar compounds have been shown to have good bioavailability and are metabolized in the liver . The compound’s ADME (Absorption, Distribution, Metabolism, and Excretion) properties would need to be further studied to understand their impact on its bioavailability.
Result of Action
The inhibition of carbonic anhydrase by this compound can lead to changes in pH and CO2 homeostasis, respiration, bone resorption, and electrolyte secretion . The specific molecular and cellular effects would depend on the tissue and cell types affected.
Biochemical Analysis
Cellular Effects
Preliminary studies suggest that it may have an impact on cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
It’s hypothesized that it may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
Studies on similar compounds suggest that they may have long-term effects on cellular function
Dosage Effects in Animal Models
Studies on similar compounds suggest that they may have threshold effects and could potentially cause toxic or adverse effects at high doses .
Metabolic Pathways
It’s possible that it interacts with various enzymes or cofactors and may affect metabolic flux or metabolite levels .
Transport and Distribution
It’s possible that it interacts with various transporters or binding proteins and may affect its localization or accumulation .
Subcellular Localization
It’s possible that it has targeting signals or undergoes post-translational modifications that direct it to specific compartments or organelles .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-benzylpiperazin-1-yl)-N-methylethan-1-amine typically involves the reductive amination of 4-benzylpiperazine with N-methylethanamine. The reaction is carried out in the presence of a reducing agent such as sodium cyanoborohydride in methanol . The reaction conditions include maintaining the reaction mixture at room temperature and stirring for several hours to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up by using larger reaction vessels and optimizing the reaction conditions to improve yield and purity. The process involves the same reductive amination reaction but may include additional steps such as purification by recrystallization or chromatography to obtain the final product in high purity.
Chemical Reactions Analysis
Types of Reactions
2-(4-Benzylpiperazin-1-yl)-N-methylethan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the benzyl group can be replaced by other substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as sodium azide or sodium cyanide in polar aprotic solvents.
Major Products Formed
Oxidation: Formation of corresponding N-oxide derivatives.
Reduction: Formation of the fully reduced amine.
Substitution: Formation of substituted piperazine derivatives.
Scientific Research Applications
2-(4-Benzylpiperazin-1-yl)-N-methylethan-1-amine has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Industry: Utilized in the production of various chemical products and as a reagent in organic synthesis.
Comparison with Similar Compounds
Similar Compounds
1-Benzylpiperazine: Known for its stimulant properties and used recreationally.
4-Benzylpiperidine: Another piperazine derivative with similar biological activities.
N-Benzylpiperazine: Used in medicinal chemistry for the development of various pharmaceuticals.
Uniqueness
2-(4-Benzylpiperazin-1-yl)-N-methylethan-1-amine is unique due to its specific structure, which combines the benzylpiperazine moiety with a methylethanamine group. This unique structure imparts distinct biological activities and makes it a valuable compound for research and development in medicinal chemistry.
Properties
IUPAC Name |
2-(4-benzylpiperazin-1-yl)-N-methylethanamine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23N3/c1-15-7-8-16-9-11-17(12-10-16)13-14-5-3-2-4-6-14/h2-6,15H,7-13H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OHXXFNDRWMGSGD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCCN1CCN(CC1)CC2=CC=CC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23N3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701237605 | |
Record name | N-Methyl-4-(phenylmethyl)-1-piperazineethanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701237605 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.35 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
157368-33-7 | |
Record name | N-Methyl-4-(phenylmethyl)-1-piperazineethanamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=157368-33-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-Methyl-4-(phenylmethyl)-1-piperazineethanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701237605 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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